1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBDSPYQWRKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide.
Mode of Action
A molecular simulation study has shown that it has a desirable fitting pattern in theLmPTR1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may inhibit the function of LmPTR1, thereby exerting its antileishmanial activity.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that it interferes with the life cycle of the leishmania and plasmodium parasites
Pharmacokinetics
Similar compounds have been reported to have improved aqueous solubility and pharmacokinetic properties. These properties can significantly impact the compound’s bioavailability, which is crucial for its efficacy.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. Specifically, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, it elicited better inhibition effects against Plasmodium berghei.
Biological Activity
1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901265-36-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C23H13ClF3N3
- Molecular Weight : 423.82 g/mol
- Purity : Typically ≥95% .
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant biological activities through various mechanisms:
-
Anti-inflammatory Activity :
- The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .
- For instance, a related derivative demonstrated an IC50 value of 0.39 μM for NO production inhibition, indicating potent anti-inflammatory effects .
-
Anticancer Potential :
- Studies have suggested that derivatives containing trifluoromethyl groups exhibit selective cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells. The presence of fluorinated groups enhances metabolic stability, making these compounds attractive for further development .
- One study reported a selectivity index greater than 25-fold against normal cell lines, highlighting the potential for therapeutic applications in oncology .
Table 1: Summary of Biological Activities
Detailed Findings
- Inhibition of Nitric Oxide Production :
- Cytotoxicity Studies :
- Structure-Activity Relationship :
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Case Study: Inhibition of NO Production
A comparative study evaluated various derivatives for their IC50 values against NO production:
| Compound Name | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer properties of this compound class have been extensively studied. Pyrazolo[4,3-c]quinolines have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Activity Data Table
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)... | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
These findings indicate that the presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances biological activity, while bulky substituents may reduce efficacy due to steric hindrance.
Structure-Activity Relationship (SAR)
SAR studies reveal that the electronic nature of substituents on the phenyl rings significantly impacts biological activity. The proposed mechanisms for the observed anti-inflammatory and anticancer activities include:
- Inhibition of iNOS : Reducing NO production diminishes inflammatory responses.
- Inhibition of COX-2 : This leads to decreased prostaglandin synthesis, further mitigating inflammation.
- Induction of Apoptosis in Cancer Cells : Modulation of key signaling pathways such as p53 and NF-kB contributes to cancer cell death.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Structural and Functional Group Variations
The biological activity of pyrazolo[4,3-c]quinolines is highly dependent on substituent patterns. Key comparisons include:
Key Observations
Anti-Inflammatory Activity: Amino-substituted derivatives (e.g., 2i, 2m) exhibit potent NO inhibition (IC₅₀ < 1 μM), attributed to hydrogen-bonding interactions from NH₂ and hydroxyl/acidic groups . The target compound lacks these groups, which may reduce anti-inflammatory efficacy but improve lipophilicity for CNS targets.
Substituent Position: The 4-chlorophenyl group at position 1 (target compound) versus position 2 (MM-I-08) alters electronic distribution.
Trifluoromethyl Role : CF₃ at position 7 is a common feature, likely contributing to metabolic stability and hydrophobic interactions. Its presence in both C350-0277 and MM-I-08 suggests shared pharmacokinetic advantages .
Antitumor Potential: While C350-0277’s activity is unexplored, 1-aryltriazole analogs with 4-chlorophenyl/CF₃ groups (e.g., GP = 68.09% against NCI-H522 cells) highlight the therapeutic relevance of these substituents .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer: The synthesis typically involves condensation of substituted hydrazines with quinoline derivatives, followed by cyclization. Key steps include:
- Microwave-assisted synthesis to enhance reaction efficiency (reducing time from 12 hours to 30 minutes) and improve yields (~15% increase) .
- Use of catalysts like Pd(OAc)₂ for Suzuki-Miyaura coupling to introduce aryl groups at position 3 .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation using HPLC (≥95% purity) .
- Monitoring intermediates with TLC and FT-IR to confirm functional groups (e.g., C=O stretch at 1680 cm⁻¹) .
Q. Which spectroscopic and crystallographic methods are essential for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C7 shows a singlet at δ 120–125 ppm in ¹³C NMR) .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic system, space group P2₁/c) resolves bond angles (e.g., C-N-C bond ~120°) and disorder in trifluoromethyl groups .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ calculated 426.32 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., LPS-induced NO production vs. MTT assays on HeLa cells) .
- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to isolate activity. For example, methoxy groups at C8 enhance COX-2 inhibition, while trifluoromethyl at C7 improves metabolic stability .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like TNF-α or EGFR, correlating docking scores (e.g., −9.2 kcal/mol) with experimental data .
Q. What advanced techniques address ambiguities in crystallographic data (e.g., disordered trifluoromethyl groups)?
Methodological Answer:
- SHELX Refinement : Apply PART and ISOR commands in SHELXL to model disorder, refining occupancy ratios (e.g., 60:40 split) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to validate experimental bond lengths (e.g., C-F bond ~1.34 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···F contacts contribute 8.2% to crystal packing) .
Q. How can researchers design experiments to probe the compound’s mechanism of action?
Methodological Answer:
- Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates (e.g., DCFH-DA) to calculate kᵢₙₕ (e.g., 0.15 µM⁻¹s⁻¹) .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. EGFR-knockout A549 cells .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS (e.g., hydroxylation at C4) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl to form a hydrochloride salt, increasing aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.1) for sustained release (t₁/₂ = 24 hours) .
- LogP Optimization : Introduce polar groups (e.g., -COOH at C8) to reduce LogP from 4.2 to 2.8, improving Caco-2 permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
